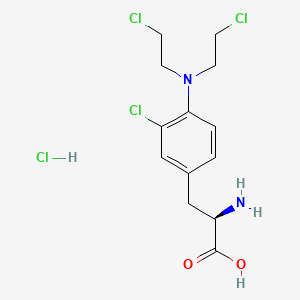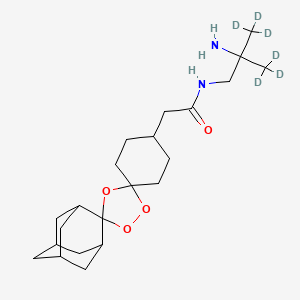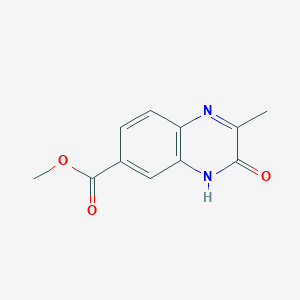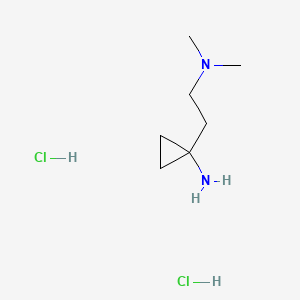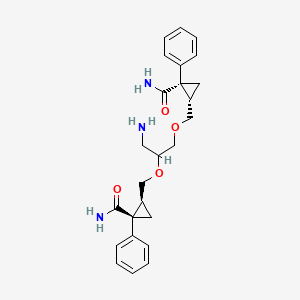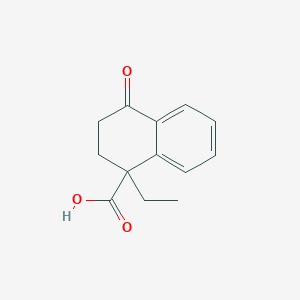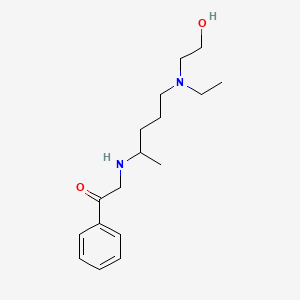
2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl group, a hydroxyethyl group, and a phenyl group, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the hydroxyethylamine derivative, followed by its reaction with a suitable phenyl-containing compound under controlled conditions. Common reagents used in these reactions include ethylamine, hydroxyethylamine, and phenylacetyl chloride. The reaction conditions may involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods such as crystallization, distillation, and chromatography are used to isolate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyethyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group back to a hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction can revert it to an alcohol. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Aplicaciones Científicas De Investigación
2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- N-(7-Chloroquinolin-4-yl)-N-(5-(ethyl(2-hydroxyethyl)amino)pentan-2-yl)nitrous amide
- 3-Amino-4,4-dimethyl lithocholic acid derivatives
- N-Boc-ethanolamine
Uniqueness
2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C17H28N2O2 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
2-[5-[ethyl(2-hydroxyethyl)amino]pentan-2-ylamino]-1-phenylethanone |
InChI |
InChI=1S/C17H28N2O2/c1-3-19(12-13-20)11-7-8-15(2)18-14-17(21)16-9-5-4-6-10-16/h4-6,9-10,15,18,20H,3,7-8,11-14H2,1-2H3 |
Clave InChI |
JVBFBQFGTVMYCB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCC(C)NCC(=O)C1=CC=CC=C1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


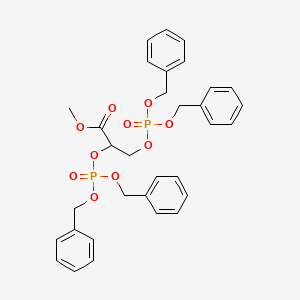
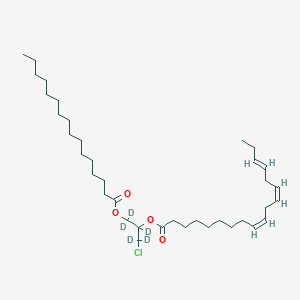
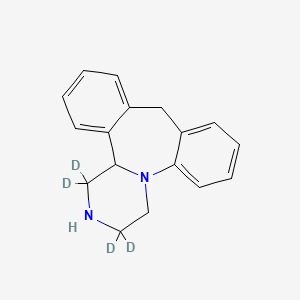

![(3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13850423.png)
